![molecular formula C13H14N4OS B2425244 N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide CAS No. 1097639-62-7](/img/structure/B2425244.png)
N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide
Overview
Description
N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide, also known as MTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a member of the triazine family and has a molecular weight of 266.33 g/mol.
Mechanism of Action
The mechanism of action of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is not fully understood. However, studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can interact with various cellular targets, including GABA receptors and caspase enzymes. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to bind to the benzodiazepine site of GABA receptors, which can modulate the activity of these receptors.
Biochemical and Physiological Effects
N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can induce apoptosis by activating the caspase pathway. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In the brain, N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can modulate the activity of GABA receptors, which can have anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide for lab experiments is its potent anticancer properties. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can inhibit the growth of various cancer cell lines, making it a valuable tool for cancer research. Another advantage of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is its ability to modulate the activity of GABA receptors, which can have therapeutic implications for the treatment of neurological disorders.
However, one of the limitations of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is its potential toxicity. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can be toxic to normal cells at high concentrations, which can limit its clinical applications.
Future Directions
There are several future directions for the research of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide. One direction is to further investigate the mechanism of action of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide. Understanding the cellular targets of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can provide insights into its potential therapeutic applications. Another direction is to explore the use of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide in combination with other anticancer agents. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can enhance the anticancer effects of other drugs, making it a potential candidate for combination therapy. Finally, more research is needed to evaluate the safety and toxicity of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide in vivo, which can provide valuable information for its clinical development.
Scientific Research Applications
N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is in the field of cancer research. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has potent anticancer properties and can inhibit the growth of cancer cells. N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another potential application of N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide is in the field of neuroscience. Studies have shown that N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide can modulate the activity of GABA receptors in the brain, which can have therapeutic implications for the treatment of anxiety and other neurological disorders.
properties
IUPAC Name |
N-[1-(3-methylsulfanyl-1,2,4-triazin-6-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9(11-8-14-13(19-2)17-16-11)15-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIOGRJHFIWKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(N=N1)SC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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